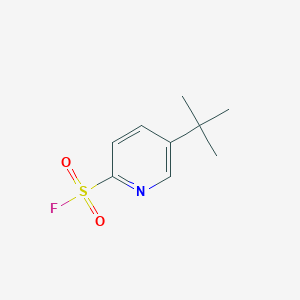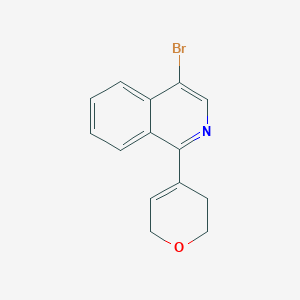
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride is a chemical compound with a unique structure that includes a thiolane ring, an aminomethyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride typically involves the reaction of a thiolane derivative with an aminomethyl group under specific conditions. One common method involves the use of methanol and trimethylchlorosilane at room temperature, which has been shown to be an efficient reagent for esterification of amino acids . This method is advantageous due to its mild reaction conditions and good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is encouraged to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound
Applications De Recherche Scientifique
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives can be explored for their pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiolane derivatives and aminomethyl carboxylates. Examples include:
Aminomethyl propanol: An alkanolamine with similar functional groups.
Other thiolane derivatives: Compounds with variations in the substituents on the thiolane ring.
Uniqueness
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity
Propriétés
IUPAC Name |
methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(5-8)3-2-4-13(7,10)11;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYLEXNXFSGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCS1(=O)=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate](/img/structure/B2783789.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2783796.png)
![7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine](/img/structure/B2783799.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2783802.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide](/img/structure/B2783803.png)
![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/new.no-structure.jpg)


![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)
